molecular formula C13H8F3N3O3S B7543813 N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide

N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide

Katalognummer B7543813
Molekulargewicht: 343.28 g/mol
InChI-Schlüssel: AOWLNMZJZUDSOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide, commonly known as TFB-TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, the major excitatory neurotransmitter in the central nervous system (CNS), from the synaptic cleft. TFB-TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Wirkmechanismus

TFB-TBOA acts as a non-competitive inhibitor of N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide, binding to the transporter in a manner that prevents glutamate uptake. This leads to an increase in extracellular glutamate levels, which can activate glutamate receptors and cause excitotoxicity.
Biochemical and Physiological Effects:
TFB-TBOA has been shown to have a variety of biochemical and physiological effects. It can induce seizures and neurodegeneration in animal models, likely due to its ability to block glutamate uptake and cause excitotoxicity. TFB-TBOA has also been shown to modulate synaptic plasticity and long-term potentiation (LTP) in the hippocampus, suggesting a potential role in learning and memory.

Vorteile Und Einschränkungen Für Laborexperimente

TFB-TBOA has several advantages as a research tool, including its high selectivity for N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide and its ability to block glutamate uptake in a non-competitive manner. However, it also has some limitations, including its potential to induce seizures and neurodegeneration, which can complicate data interpretation.

Zukünftige Richtungen

There are several potential future directions for research involving TFB-TBOA. These include:
1. Investigating the role of N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and the potential therapeutic applications of EAAT inhibitors like TFB-TBOA.
2. Developing more selective and potent EAAT inhibitors that can be used as therapeutic agents for neurological disorders.
3. Exploring the contribution of N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide to synaptic plasticity and learning and memory, and the potential role of EAAT inhibitors in enhancing cognitive function.
4. Investigating the potential use of TFB-TBOA as a research tool for studying the role of glutamate in various neurological disorders, including epilepsy, stroke, and traumatic brain injury.
In conclusion, TFB-TBOA is a potent and selective inhibitor of N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide that has been extensively used as a research tool to investigate the role of glutamate in various neurological disorders. Its potential therapeutic applications and future directions for research make it an important compound in the field of neuroscience.

Synthesemethoden

TFB-TBOA can be synthesized through a multi-step process involving the reaction of 3-(trifluoromethyl)aniline with 2-amino-5-nitrothiazole, followed by cyclization with cyanogen bromide to form the benzoxadiazole ring. The resulting compound is then sulfonated to yield TFB-TBOA.

Wissenschaftliche Forschungsanwendungen

TFB-TBOA has been widely used as a research tool to investigate the role of N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide in various neurological disorders. It has been shown to block glutamate uptake in vitro and in vivo, leading to increased extracellular glutamate levels and excitotoxicity. TFB-TBOA has also been used to study the contribution of N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide to synaptic plasticity, learning, and memory.

Eigenschaften

IUPAC Name

N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3O3S/c14-13(15,16)8-3-1-4-9(7-8)19-23(20,21)11-6-2-5-10-12(11)18-22-17-10/h1-7,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWLNMZJZUDSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC3=NON=C32)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.